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1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,5-Dichlorobenzyl Chloride: This can be achieved by chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation.
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2,5-dichlorobenzyl chloride with the pyrazole derivative in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-(2,6-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid
- 1-(2,5-Dichlorobenzyl)-3-m-tolyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(2,5-Dichlorobenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzyl and pyrazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H14Cl2N2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-2-4-12(5-3-11)16-9-17(18(23)24)22(21-16)10-13-8-14(19)6-7-15(13)20/h2-9H,10H2,1H3,(H,23,24) |
InChI Key |
JJQZKRWCQAYWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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